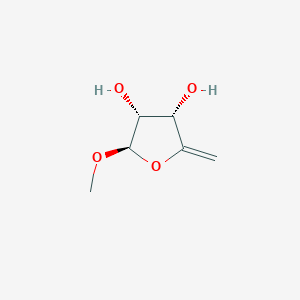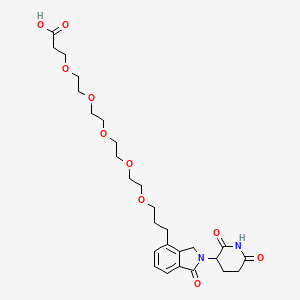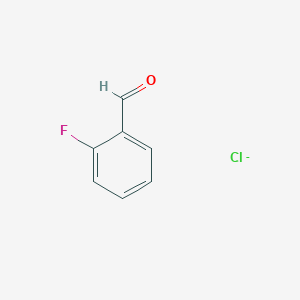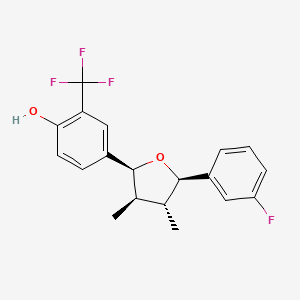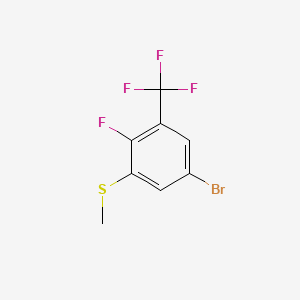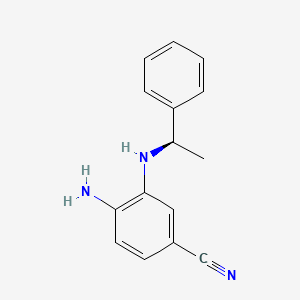
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17F2OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a difluoromethoxy-methylphenyl ring. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane typically involves the reaction of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield (2,3-Difluoro-5-methoxy-4-methylbenzaldehyde), while reduction can produce (2,3-Difluoro-5-methoxy-4-methylphenol).
科学的研究の応用
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound a useful intermediate in organic synthesis. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
(Difluoromethyl)trimethylsilane: Similar in structure but lacks the methoxy and methyl groups.
(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2,3-Difluoro-5-methoxy-4-methylphenyl)acetic acid: Contains an acetic acid group instead of the trimethylsilyl group.
Uniqueness
(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and difluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable building block in the synthesis of complex organic molecules .
特性
分子式 |
C11H16F2OSi |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
(2,3-difluoro-5-methoxy-4-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H16F2OSi/c1-7-8(14-2)6-9(15(3,4)5)11(13)10(7)12/h6H,1-5H3 |
InChIキー |
INTZZEMZNPYCSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1OC)[Si](C)(C)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


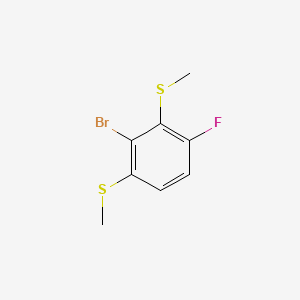
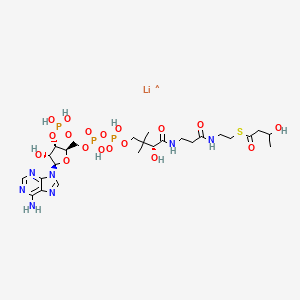
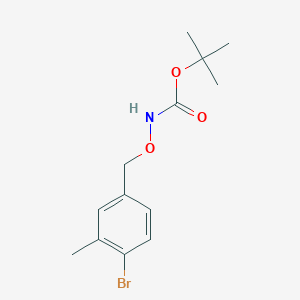
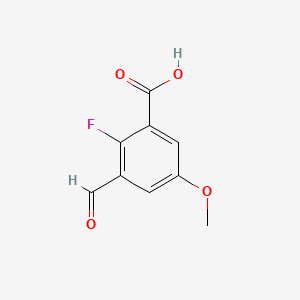
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)

